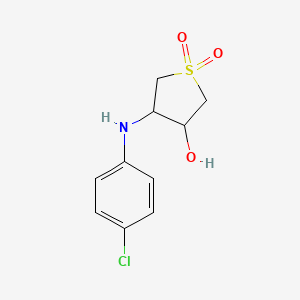

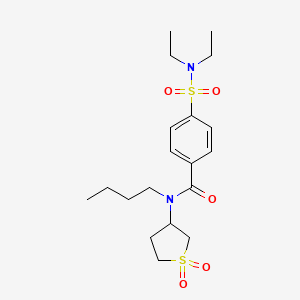

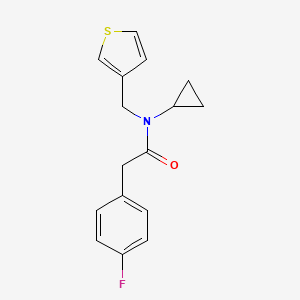

![molecular formula C16H10BrN3OS3 B2813198 3-溴-N-(2-甲基硫代-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺 CAS No. 477503-33-6](/img/structure/B2813198.png)

3-溴-N-(2-甲基硫代-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a type of thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One efficient and green method involves a one-pot multicomponent procedure . In this process, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2 H-pyran-2-one is reacted with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” includes the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The chemical reactions involving thiazoles are diverse. For instance, the reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives . These sulphides can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .科学研究应用

化学反应性和合成

与“3-溴-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺”相关的化合物研究通常集中在合成方法及其化学反应性的探索上。例如,研究详细阐述了苯并噻唑和噻唑啉衍生物通过各种化学反应的合成,突出了这些化合物在有机合成中的多功能性。此类研究可以通过了解其官能团和结构类似物的反应性,为该化合物的合成或潜在应用提供见解。

生物活性

含有苯并噻唑、噻唑啉和苯甲酰胺基团的化合物因其潜在的生物活性而被广泛研究。研究表明,这些化合物的衍生物表现出广泛的生物学特性,包括抗菌、抗癌和抗炎活性。这表明“3-溴-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺”也可能具有类似的生物学特性,使其成为药物开发和药理研究进一步探索的候选者。

材料科学应用

除了药物研究外,还研究了具有苯并噻唑和相关基团的化合物在材料科学中的应用。这些化合物已被用于开发具有潜在电子、光子学和传感器应用的新型材料。例如,苯并噻唑衍生物的独特电子特性使其适用于有机半导体和发光二极管 (LED) 中。

参考文献

- Krauze, A., Vilums, M., Sīle, L., & Duburs, G. (2007). Alternative products in one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone. Chemistry of Heterocyclic Compounds, 43, 653-657.

- Nedolya, N., Tarasova, O., Albanov, A., & Trofimov, B. (2015). Further Developments in the Reaction of 2-Aza-1,3,5-trienes with Superbases: Competitive Formation of New 4,5-Dihydro-1,3-thiazoles, Dihydroazepines, and Azepines by Tandem Deprotonation–Cyclization. Synthesis, 47, 3593 - 3610.

- Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004). Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as possible antifungal agents. European Journal of Medicinal Chemistry, 39(10), 867-872.

- Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56, 2240 - 2243.

未来方向

Thiazoles and their derivatives have been the subject of considerable research interest due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, the development of novel synthesis methods and the exploration of their mechanisms of action could be areas of future investigation .

属性

IUPAC Name |

3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXADXLBNGAHPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

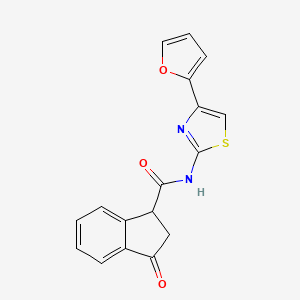

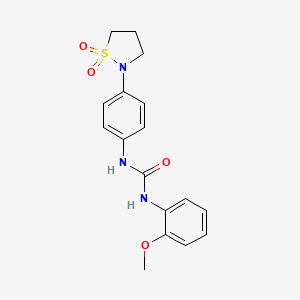

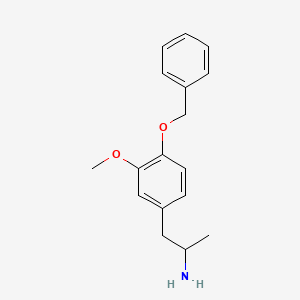

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)

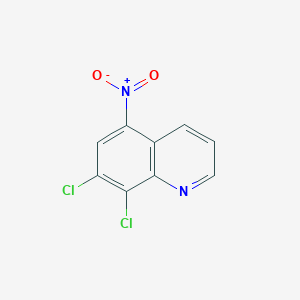

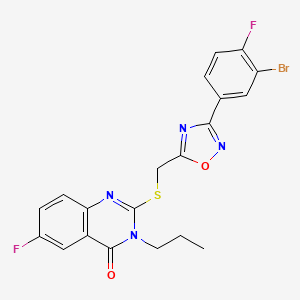

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

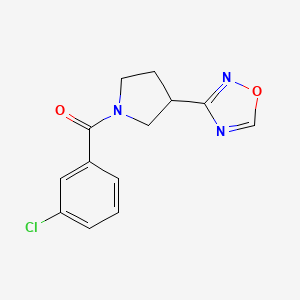

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)